Spirendolol
Overview
Description
Spirendolol is a beta adrenergic receptor antagonist, known for its high affinity for metabolic beta-adrenoreceptors which mediate glycogenolysis. It is a spiro compound with the IUPAC name 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one . This compound is primarily used in the field of cardiovascular medicine due to its ability to block beta-adrenergic receptors .
Preparation Methods
The synthesis of Spirendolol involves the formation of spirocyclic structures, which are inherently three-dimensional and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . The synthetic route typically involves the reaction of tert-butylamine with an appropriate epoxide to form the beta-amino alcohol, which is then reacted with a spirocyclic ketone to form the final product . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Spirendolol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Spirendolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-adrenergic receptor antagonists and their interactions with receptors.
Biology: this compound is used to study the effects of beta-adrenergic receptor blockade on various biological processes, including glycogenolysis and lipolysis.
Mechanism of Action
Spirendolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological processes . By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and the reduction of calcium influx into cells .
Comparison with Similar Compounds
Spirendolol is unique among beta-adrenergic receptor antagonists due to its spirocyclic structure, which provides improved physicochemical properties compared to other beta-blockers . Similar compounds include:
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Metoprolol: A selective beta-1 blocker used for treating hypertension and angina.
Atenolol: Another selective beta-1 blocker used for treating hypertension and arrhythmias. Compared to these compounds, this compound has a higher affinity for metabolic beta-adrenoreceptors and improved metabolic stability.
Properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMSIZZTJEEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867154 | |
Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81840-58-6, 65429-87-0 | |
Record name | Spirendolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81840-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spirendolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRENDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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